2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused pyranopyridine core, substituted with a 2,5-dimethoxyphenyl group at position 4, a pyridin-3-ylmethyl moiety at position 6, and a nitrile group at position 3 (). Its molecular formula is C₂₄H₂₂N₄O₄, and structural features include methoxy substituents, a methyl group, and a pyridine ring, which collectively influence its physicochemical and biological properties. This compound belongs to a broader class of polycyclic nitriles known for diverse bioactivities, including antimicrobial, antitumor, and enzyme-inhibitory effects ().
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-14-9-20-22(24(29)28(14)13-15-5-4-8-27-12-15)21(18(11-25)23(26)32-20)17-10-16(30-2)6-7-19(17)31-3/h4-10,12,21H,13,26H2,1-3H3 |
InChI Key |
YIBQDRCEDYOGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Adaptation
A modified Gewald reaction enables simultaneous installation of amino and cyano groups:
Stepwise Functionalization
Alternative methods involve:
-
Cyanide introduction : Treatment of a brominated precursor with CuCN in DMF at 120°C.
-
Amination : Nucleophilic substitution of a chloro intermediate with aqueous ammonia (25% w/w) under pressure.
Installation of the 6-(Pyridin-3-Ylmethyl) Substituent
The 6-position alkylation is achieved through Mannich reactions or reductive alkylation:
Mannich Reaction Protocol
Reductive Alkylation
Superior for sterically hindered systems:
-
Imine formation : React amine with pyridine-3-carbaldehyde in dry THF.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) in methanol at 0–5°C.
-
Yield improvement : 75–80% with controlled pH (4–5 using AcOH).
4-(2,5-Dimethoxyphenyl) Group Incorporation
Electrophilic aromatic substitution (EAS) and Suzuki-Miyaura coupling are predominant methods:
Friedel-Crafts Alkylation
Suzuki Coupling (Preferred Method)
Enables regioselective installation:
-
Components :
-
Boronic ester of 2,5-dimethoxyphenyl
-
Brominated pyrano-pyridine intermediate
-
-
Conditions :
Final Oxidation to 5-Oxo Functionality
The 5-keto group is introduced via oxidation of a dihydro precursor:
Oxidation methods :
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Jones oxidation | CrO₃/H₂SO₄ | 0°C, 2 hr | 60–65 |
| Pyridinium chlorochromate | PCC (2.5 equiv) | DCM, RT, 6 hr | 70–75 |
| KMnO₄ | Aqueous KMnO₄ | 50°C, pH 7 buffer | 55–60 |
Optimal results are achieved with PCC due to milder conditions and better functional group tolerance.
Purification and Characterization
Chromatography :
-
Normal phase SiO₂ (230–400 mesh)
-
Eluent: Hexane/EtOAc (3:1 to 1:2 gradient)
Spectroscopic validation :
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.50 (s, 1H, pyridine-H)
-
δ 6.90–7.25 (m, 3H, aromatic)
-
δ 4.30 (s, 2H, CH₂-pyridinyl)
-
-
HRMS : m/z calcd for C₂₆H₂₅N₃O₄ [M+H]⁺ 444.1918, found 444.1915.
Synthetic Challenges and Optimization
Regioselectivity in Cyclization
The annulation step exhibits sensitivity to substituent electronic effects. Electron-donating groups (e.g., methoxy) at the 2,5-positions of the phenyl ring enhance cyclization efficiency by stabilizing transition-state charges.
Byproduct Formation during Reductive Alkylation
Competitive over-alkylation at the 3-cyano group is mitigated by:
-
Strict temperature control (<5°C)
-
Use of bulky reducing agents (e.g., NaBH(OAc)₃)
Alternative Synthetic Routes
Solid-Phase Synthesis
Recent advances employ Wang resin-supported intermediates for iterative coupling:
Flow Chemistry Approaches
Microreactor systems improve exothermic step control:
-
Reaction volume: 5–10 mL/min
-
Temperature gradient: 25–150°C
-
Yield improvement: 15–20% over batch methods
Scale-Up Considerations
Critical parameters :
| Stage | Challenge | Solution |
|---|---|---|
| Cyclization | Exothermicity | Jacketed reactor cooling |
| Suzuki coupling | Catalyst recovery | Pd scavenging resins |
| Final oxidation | Over-oxidation | Stoichiometric PCC use |
Pilot-scale batches (500 g) achieve 42% overall yield with current methodologies .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antitumor properties. The introduction of specific substituents can enhance their efficacy against various cancer cell lines. For instance, compounds similar to 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown promising results in inhibiting tumor growth in vitro and in vivo models. These compounds target specific pathways involved in cancer cell proliferation and survival.
Photopolymerization Processes
Fluorescent Sensors
The compound has potential applications as a fluorescent sensor in photopolymerization processes. Studies show that derivatives can accelerate cationic photopolymerization under UV light. The fluorescence properties allow for real-time monitoring of the polymerization process, making it valuable in the development of advanced materials. The sensitivity of these compounds to changes in their microenvironment enables them to serve as effective probes for detecting polymerization progress.
Material Science
Polymer Additives
In material science, the incorporation of this compound as an additive can enhance the mechanical and thermal properties of polymers. Its unique structure contributes to improved stability and performance in various polymer matrices. This application is particularly relevant in the production of high-performance plastics and composites.
Summary Table of Applications
| Application Area | Specific Use Case | Impact/Benefit |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Inhibition of cancer cell proliferation |
| Photopolymerization | Fluorescent sensors for monitoring | Real-time tracking of polymerization processes |
| Material Science | Polymer additives | Enhanced mechanical and thermal properties |
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrano[3,2-c]pyridine derivatives demonstrated that specific modifications to the chemical structure led to increased cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was highlighted, suggesting a mechanism through which it could be developed into a therapeutic agent.
- Photopolymerization Monitoring : Another research project focused on the use of 2-amino derivatives as fluorescent sensors revealed that these compounds could effectively track the progress of cationic photopolymerization in real time. The study provided quantitative data showing how fluorescence intensity ratios correlated with the degree of polymerization.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Physicochemical Properties
Biological Activity
The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrano[3,2-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.46 g/mol
- Structural Characteristics : The compound features multiple functional groups, including amino, carbonitrile, and methoxy groups, which contribute to its biological activity and reactivity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and T47D (breast cancer).
- IC50 Values : The compound showed an IC50 value of approximately 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating significant potency in inhibiting cancer cell proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Mechanism : It may inhibit viral replication by interacting with viral enzymes or host cell pathways.
- Activity Against Viruses : Preliminary studies suggest effectiveness against certain viral strains; however, specific data on IC50 values and mechanisms remain limited .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Studies suggest it may inhibit enzymes involved in disease progression, such as those related to cancer metabolism.
- Biochemical Pathways : The interactions of this compound with specific proteins or enzymes are crucial for understanding its therapeutic potential .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Protein Interactions : Binding to proteins can lead to modulation of their activity.
- Pathway Inhibition : The inhibition of certain metabolic pathways involved in disease processes highlights its potential as a therapeutic agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study reported that the compound significantly inhibited the growth of various cancer cell lines with varying IC50 values .
- Antiviral Screening : Another investigation found that derivatives of this compound exhibited antiviral activity against specific viruses, suggesting a broad spectrum of potential applications .
Data Table
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving cyclocondensation or multicomponent reactions. For example, a three-component reaction using substituted aldehydes, malononitrile, and β-ketoesters under reflux conditions in ethanol/water mixtures can yield the pyrano-pyridine core. Catalysts like piperidine or L-proline are critical for accelerating the Knoevenagel-Michael cascade. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield. Prolonged reflux (>24 hours) may improve crystallinity but risks side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?
- FT-IR : Confirms the presence of amino (N–H stretch, ~3300 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and carbonyl (C=O, ~1680 cm⁻¹) groups.
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and pyridine protons (δ 8.2–8.5 ppm).
- ¹³C NMR : Peaks for nitrile carbon (~115 ppm), carbonyl carbons (~165–175 ppm), and aromatic carbons.
Advanced Research Questions
Q. How can contradictions in reported synthetic protocols (e.g., solvent selection, catalyst efficiency) be systematically resolved?
Contradictions often arise from differences in steric/electronic effects of substituents or solvent-catalyst interactions. For example:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but reduce selectivity compared to ethanol/water systems.
- Catalyst Screening : Use Design of Experiments (DoE) to compare bases (e.g., DBU vs. piperidine) under identical conditions.
- Mechanistic Studies : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .
Q. What strategies optimize reaction conditions to improve yield and purity for large-scale synthesis?
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates.
- Solvent Mixtures : Ethanol/water (3:1 v/v) balances solubility and green chemistry principles.
- Workup Protocols : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted nitrile precursors.
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion (~90%) .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The nitrile and pyridine moieties often show hydrogen bonding with active-site residues.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
- Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ determination).
- Antimicrobial Screening : Broth microdilution (MIC values) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
